![molecular formula C24H21N3O2S B2759638 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide CAS No. 864858-86-6](/img/structure/B2759638.png)
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide” is a chemical compound . It is a type of thienopyridine . The molecular formula of this compound is C20H21N3O5S . The average mass is 415.465 and the monoisotopic mass is 415.12019 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C20H21N3O5S/c1- 11 (24) 23- 6- 5- 13- 14 (9- 21) 20 (29- 17 (13) 10- 23) 22- 19 (25) 12- 7- 15 (26- 2) 18 (28- 4) 16 (8- 12) 27- 3/h7- 8H,5- 6,10H2,1- 4H3, (H,22,25)
. The SMILES string is CC (=O)N1CCC2=C (C1)SC (=C2C#N)NC (=O)C3=CC (=C (C (=C3)OC)OC)OC
. Physical And Chemical Properties Analysis
The compound has a net charge of 0 . As mentioned earlier, the average mass is 415.465 and the monoisotopic mass is 415.12019 .Scientific Research Applications
- Notably, the 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a) and its 6-ethoxycarbonyl homologue (3b) demonstrated potent antiproliferative effects with IC50 values ranging from 1.1 to 4.7 μM .
- Another derivative, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, has shown anti-inflammatory and analgesic activities .
- For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents led to the formation of 2-oxopyridine derivatives .
Antitubulin Agents for Cancer Treatment
Anti-Inflammatory and Analgesic Properties
Cyanoacetylation Reactions
Biological Entities Database
Mechanism of Action
Target of Action
It is suggested that the compound may have an effect on thecell cycle , particularly the G2/M phase .
Mode of Action
The compound causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase )
Biochemical Pathways
The compound appears to affect the cell cycle , causing an accumulation of cells in the G2/M phase and a decrease in the G0/G1 phase
Result of Action
The compound’s action results in a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) . This suggests that the compound may have a cytostatic effect, inhibiting cell proliferation by blocking cell cycle progression.
properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-16(28)27-12-11-20-21(14-25)24(30-22(20)15-27)26-23(29)19-9-7-18(8-10-19)13-17-5-3-2-4-6-17/h2-10H,11-13,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMQOOXVLWRYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.